molecular formula C16H14Cl3FN2O B5121789 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

Cat. No.: B5121789
M. Wt: 375.6 g/mol
InChI Key: HDUFOEGJRYWJSQ-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide (hereafter referred to as the "target compound") is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a trichloroethylamine moiety modified with a 2-fluorophenylamino substituent . The trichloroethyl group and aryl substituents are critical for interactions with biological targets, such as ion channels or enzymes, while the benzamide backbone provides stability and synthetic versatility .

Properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3FN2O/c1-10-6-2-3-7-11(10)14(23)22-15(16(17,18)19)21-13-9-5-4-8-12(13)20/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFOEGJRYWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common trichloroethyl-benzamide scaffold with several analogs, differing primarily in aryl substituents and additional functional groups:

Compound Name Key Substituents Biological Relevance (If Reported)
Target Compound 2-Fluorophenylamino Not explicitly stated
3-Methyl-N-(2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl)benzamide 2,5-Dichlorophenyl + thiourea linkage Unreported
A-251179 (4-Methyl-N-(2,2,2-trichloro-1-(3-pyridin-3-ylthioureido)ethyl)benzamide) Pyridinylthioureido KATP channel opener; bladder dysfunction
3-Nitro-N-{2,2,2-trichloro-1-[(morpholin-4-ylcarbonothioyl)amino]ethyl}benzamide Morpholine-thiocarbamoyl + nitro group Unreported

Key Observations :

  • Functional Additions : Thiourea () or morpholine-thiocarbamoyl () groups introduce hydrogen-bonding capabilities, which could influence target selectivity .

Comparison of Methods :

  • Target Compound : Likely synthesized via nucleophilic substitution of 2-fluorophenylamine with a trichloroethyl isothiocyanate intermediate, followed by amide coupling (analogous to ) .
  • A-251179 : Synthesized by adding 3-pyridinylthiourea to a trichloroethyl benzamide precursor, highlighting adaptability for diverse substituents .

Pharmacological and Functional Comparisons

Molecular Docking and Target Prediction

  • Tools : AutoDock Vina () and UCSF Chimera () enable binding mode predictions. For example, the thiourea group in A-251179 interacts with KATP channel sulfonylurea receptors, a mechanism possibly shared by the target compound .
  • Hypothesized Targets : The trichloroethyl-benzamide scaffold may bind to ATP-sensitive regions in ion channels or kinases, with substituents fine-tuning affinity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3,5-Dichlorophenyl Analog A-251179
Molecular Weight ~407.7 (calculated) ~448.6 ~441.7
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher due to Cl substituents) ~3.8 (pyridinyl reduces lipophilicity)
Solubility Low in water; soluble in DMF/acetonitrile Similar to target compound Moderate in polar aprotic solvents

Key Insights :

  • Trichloroethyl groups may confer metabolic resistance, though halogenated aromatics could pose toxicity risks .

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